Levemopamil hydrochloride

Cerebral Ischemia Stroke Model Neuroprotection

Levemopamil Hydrochloride (CAS 101238-54-4) is the active (S)-enantiomer of emopamil, delivering dual pharmacological blockade impossible to replicate with generic calcium channel blockers like verapamil. Key differentiators: (1) Demonstrated blood-brain barrier penetrability enabling CNS-targeted research; (2) Simultaneous antagonism of voltage-gated calcium channels and 5-HT₂ serotonin receptors, blocking both extracellular calcium influx and intracellular store release; (3) Validated efficacy in rodent MCAO models—reduces ischemic edema by up to 25% at 10 mg/kg. For neuroprotection and alcohol consumption studies requiring multimodal mechanism of action, this compound provides an irreplaceable tool compound.

Molecular Formula C23H31ClN2
Molecular Weight 371.0 g/mol
CAS No. 101238-54-4
Cat. No. B1663246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLevemopamil hydrochloride
CAS101238-54-4
Synonyms(-)-(S)-2-Isopropyl-5-(methylphenethylamino)-2-phenylvaleronitrile hydrochloride;  (-)-emopamil hydrochloride;  (S)-emopamil hydrochloride;  (-)-(S)-emopamil hydrochloride
Molecular FormulaC23H31ClN2
Molecular Weight371.0 g/mol
Structural Identifiers
SMILESCC(C)C(CCCN(C)CCC1=CC=CC=C1)(C#N)C2=CC=CC=C2.Cl
InChIInChI=1S/C23H30N2.ClH/c1-20(2)23(19-24,22-13-8-5-9-14-22)16-10-17-25(3)18-15-21-11-6-4-7-12-21;/h4-9,11-14,20H,10,15-18H2,1-3H3;1H/t23-;/m0./s1
InChIKeyOBAQQQOVZUCKMH-BQAIUKQQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Levemopamil Hydrochloride (CAS 101238-54-4) for CNS Research: A Phenylalkylamine Calcium Channel Blocker with 5-HT2 Antagonism


Levemopamil hydrochloride is the active (S)-enantiomer of the phenylalkylamine calcium channel blocker emopamil [1]. It functions as a dual antagonist of voltage-gated calcium channels and 5-HT2 serotonin receptors, with demonstrated blood-brain barrier penetrability [2]. The compound has been investigated for its cerebroprotective effects in models of cerebral ischemia and for its potential in reducing alcohol consumption behaviors [3].

Levemopamil Hydrochloride: Why Generic Phenylalkylamine Calcium Channel Blockers Cannot Substitute in CNS and Ischemia Research


Substituting a generic phenylalkylamine calcium channel blocker (e.g., verapamil) for levemopamil hydrochloride is not scientifically valid for CNS-targeted research due to two key differentiators. First, verapamil exhibits poor blood-brain barrier penetrability, limiting its utility in neurological disease models [1]. Second, levemopamil's dual antagonism of both calcium channels and 5-HT2 receptors provides a distinct pharmacological profile that cannot be replicated by calcium channel blockers lacking serotonin receptor activity [2]. These differences directly impact experimental outcomes in cerebral ischemia and CNS disorder models.

Levemopamil Hydrochloride Comparative Evidence: Quantified Differentiation vs. Isradipine, (R)-Emopamil, and Verapamil


Levemopamil vs. Isradipine: Comparable Oedema Reduction in Focal Cerebral Ischemia Model

In a rat model of permanent middle cerebral artery occlusion (MCAO), levemopamil hydrochloride demonstrated comparable efficacy to the reference compound isradipine in reducing ischemic brain edema. Levemopamil administered as a single 10 mg/kg dose either 30 min before or 2 hr after MCAO reduced edematous areas by 19% and 25%, respectively, compared to a 21% reduction observed with combined pre- and posttreatment with isradipine [1].

Cerebral Ischemia Stroke Model Neuroprotection

Levemopamil vs. Verapamil: Differential Blood-Brain Barrier Penetrability Enables CNS Research Applications

Levemopamil hydrochloride exhibits blood-brain barrier penetrability, enabling CNS-targeted research applications for which verapamil is unsuitable. The patent literature explicitly notes that verapamil 'does not have very effective cerebral availability or blood-brain permeability,' whereas levemopamil was developed specifically to address this limitation [1]. Levemopamil is described as possessing 'exceptionally high blood-brain barrier penetrability characteristics' [2].

Blood-Brain Barrier CNS Penetration Alcohol Use Disorder

Levemopamil vs. (R)-Emopamil: No Clear Stereoselectivity in Postischemic Energy Restoration

In the isolated perfused rat brain model, the optically active stereoisomers of emopamil were investigated to differentiate between calcium entry blockade and nonspecific effects. At a concentration of 10 μmol/L, no differences in reversing potency were observed between the (S)-enantiomer (levemopamil) and the (R)-enantiomer or the racemic form [1]. Both enantiomers enhanced postischemic restoration of high-energy phosphate levels equivalently [2].

Stereoselectivity Ischemia Energy Metabolism

Levemopamil Hydrochloride: Dual Mechanism Targeting Both Extracellular Calcium Influx and Intracellular Calcium Release

Levemopamil hydrochloride possesses a dual mechanism of action: blockade of voltage-gated calcium channels (reducing extracellular calcium influx) and antagonism of 5-HT2 serotonin receptors (preventing receptor-mediated release of calcium from intracellular stores) [1]. Activation of 5-HT2 receptors stimulates inositol phospholipid hydrolysis that leads to calcium release from intracellular stores and protein kinase C activation [1]. This dual blockade distinguishes levemopamil from single-mechanism calcium channel blockers such as isradipine or nimodipine, which lack 5-HT2 antagonism [2].

Calcium Signaling 5-HT2 Receptor Intracellular Calcium Stores

Levemopamil Hydrochloride (CAS 101238-54-4): Evidence-Based Research Applications in CNS and Ischemia Studies


Focal Cerebral Ischemia and Stroke Model Research

Researchers investigating neuroprotective interventions in rodent models of permanent or transient focal cerebral ischemia can utilize levemopamil hydrochloride as a tool compound with documented efficacy. In a rat permanent MCAO model, levemopamil (10 mg/kg) reduced ischemic edema by up to 25% when administered post-occlusion, providing a validated positive control for edema reduction studies [1]. The compound's dual calcium channel and 5-HT2 receptor antagonism, combined with blood-brain barrier penetrability, makes it suitable for investigating multimodal neuroprotective strategies [2].

Alcohol Use Disorder and Behavioral Pharmacology Studies

Levemopamil hydrochloride is appropriate for studies examining calcium channel modulation in alcohol consumption and withdrawal behaviors. Patent literature specifically claims its use for attenuating alcohol preference, consumption, and withdrawal symptoms in preclinical models [1]. The compound's CNS penetrability enables investigation of central calcium channel mechanisms in addiction biology, a line of inquiry not feasible with peripherally restricted calcium channel blockers such as verapamil [1].

CNS Calcium Signaling and Neuroprotection Mechanistic Studies

Investigators studying the relative contributions of extracellular calcium influx versus intracellular calcium store release to neuronal injury can employ levemopamil hydrochloride as a dual-mechanism probe. The compound simultaneously blocks voltage-gated calcium channels and antagonizes 5-HT2 receptors, thereby inhibiting both sources of pathological calcium elevation [1]. This profile enables experimental designs that compare dual-pathway blockade against single-pathway interventions using comparator compounds such as isradipine (calcium channel only) or selective 5-HT2 antagonists.

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